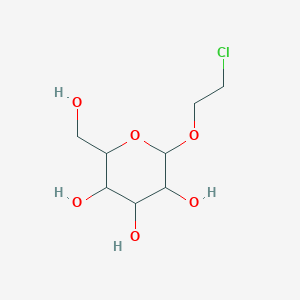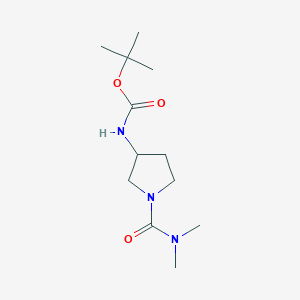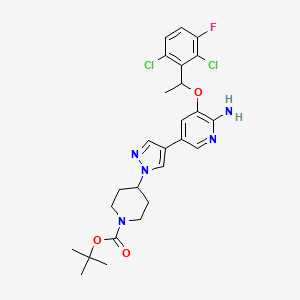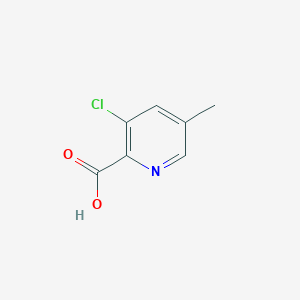![molecular formula C9H13NO3 B12280640 Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the catalytic asymmetric [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes . This method provides high yields and excellent enantioselectivities under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free conditions to ensure operational simplicity and environmental safety. The process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate: Another bicyclic compound with similar structural features but different ring sizes.
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11) |
Clé InChI |
KVFFDMZQDNBPLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(CC1)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)


![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)

